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molecular formula C11H12N2 B3187427 1-(Quinolin-6-YL)ethanamine CAS No. 151506-20-6

1-(Quinolin-6-YL)ethanamine

Cat. No. B3187427
M. Wt: 172.23 g/mol
InChI Key: AIHHJLBGHZOVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732604B2

Procedure details

To a solution of 1-quinolin-6-yl-ethanone oxime (4.54 g, 24.4 mmol) in EtOH (50 mL) was added methanol solution of NH3 (7N, 12 mL, 80 mmol). A slurry of Raney Nickel (washed 3× with EtOH) about 2 g was added followed by a hydrogen-filled balloon. The reaction was stirred at ambient temperature for 16 hours under hydrogen-filled balloon. The reaction mixture was filtered over a pad of celite and the mother liquor was concentrated to give quantitative 1-quinolin-6-yl-ethylamine (4.1 g).
Name
1-quinolin-6-yl-ethanone oxime
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](=[N:13]O)[CH3:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.CO.N.[H][H]>CCO.[Ni]>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]([NH2:13])[CH3:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
1-quinolin-6-yl-ethanone oxime
Quantity
4.54 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(C)=NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
12 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 16 hours under hydrogen-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled balloon
ADDITION
Type
ADDITION
Details
filled balloon
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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